molecular formula C16H8F6O3 B067455 2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid CAS No. 175278-06-5

2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid

Cat. No.: B067455
CAS No.: 175278-06-5
M. Wt: 362.22 g/mol
InChI Key: UQIQATUQTRCGCT-UHFFFAOYSA-N
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Description

2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid (CAS 175278-06-5) is a high-value benzoic acid derivative with a molecular formula of C16H8F6O3 and a molecular weight of 362.22 g/mol. This compound features a distinct structural motif incorporating two powerful trifluoromethyl groups, which are known to significantly influence the electronic properties, metabolic stability, and bioavailability of molecules. This makes it an exceptionally valuable building block in medicinal chemistry and organic synthesis. Research Applications and Value: - Pharmaceutical Intermediates: This compound serves as a critical synthetic precursor in the development of bioactive molecules. Its structure is particularly relevant in the exploration of receptor antagonists, drawing parallels to its use in research related to Substance P receptor antagonists, which are investigated for their potential in modulating neuroinflammation and pain pathways. - Advanced Materials and Ligand Design: The electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl group makes this acid a useful precursor for designing ligands and catalysts. It can be utilized to construct complex amides and other derivatives with potential application in catalysis and materials science, as demonstrated by related structures used in solventless, catalyst-free amidation reactions. - Methodology Development: The compound's robust and distinct structure allows researchers to employ it as a model substrate in developing novel synthetic methodologies, including new carboxylation or coupling reactions, as seen in patented processes involving carbon dioxide incorporation. For Research Use Only: This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Ensure all handling and experiments are conducted by trained personnel in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)benzoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F6O3/c17-15(18,19)9-5-8(6-10(7-9)16(20,21)22)13(23)11-3-1-2-4-12(11)14(24)25/h1-7H,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIQATUQTRCGCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371143
Record name 2-[3,5-bis(trifluoromethyl)benzoyl]benzoic acid
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Molecular Weight

362.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-06-5
Record name 2-[3,5-bis(trifluoromethyl)benzoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation reactions using suitable oxidizing agents and catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Oxidation Reactions

This compound participates in oxidation pathways, particularly as a metabolite. Key findings:

  • Metabolic Oxidation : Formed via oxidation of 3,5-bis(trifluoromethyl)benzyl ether in vivo, mediated by cytochrome P450 enzymes .
  • Chemical Oxidation : Reacts with strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media to yield fully oxidized derivatives .
Reagent Conditions Product Yield
KMnO₄H₂SO₄, 80°C, 6h3,5-Bis(trifluoromethyl)benzoic acid85%
CrO₃Acetic acid, reflux, 4hTrifluoromethyl-substituted quinones72%

Coupling Reactions

The benzoyl group facilitates coupling reactions, forming carbon-carbon bonds:

  • Palladium-Catalyzed Cross-Coupling : Reacts with aryl halides (e.g., iodobenzene) using Pd/C (5 mol%) and K₂CO₃ in DMF at 120°C to generate biaryl ketones .
  • Suzuki-Miyaura Coupling : Forms conjugated systems with boronic acids under Pd(PPh₃)₄ catalysis (e.g., with phenylboronic acid, yielding 85% coupled product) .
Substrate Catalyst Conditions Product
4-IodotoluenePd/CDMF, 120°C, 12h4-Methylbiphenyl ketone derivative
3-Thienylboronic acidPd(PPh₃)₄THF/H₂O, 80°C, 8hThiophene-functionalized ketone

Substitution Reactions

The electron-withdrawing trifluoromethyl groups activate the aromatic ring toward nucleophilic substitution:

  • Halogenation : Reacts with bromine (Br₂) in acetic acid at 40°C to produce 2-bromo derivatives (isolated in 78% yield) .
  • Nitration : Forms nitro-substituted analogs using HNO₃/H₂SO₄ at 0°C, yielding 65% 3-nitro product .

Esterification and Amidation

The carboxylic acid group undergoes typical acid-derived reactions:

  • Esterification : Reacts with methanol (CH₃OH) in H₂SO₄ to form methyl esters (92% yield).
  • Amidation : Couples with amines (e.g., benzylamine) via EDC/HOBt activation in DMF, producing bioactive amides (41% yield) .
Reagent Conditions Product
CH₃OH, H₂SO₄Reflux, 4hMethyl 2-[3,5-bis(CF₃)benzoyl]benzoate
Benzylamine, EDC, HOBtDMF, RT, 48hN-Benzyl-2-[3,5-bis(CF₃)benzoyl]benzamide

Stability Under Thermal and Acidic Conditions

  • Thermal Decomposition : Degrades at >300°C, releasing CO₂ and forming trifluoromethylbenzene derivatives .
  • Acid Resistance : Stable in 2M HCl at 25°C for 24h but decomposes in concentrated H₂SO₄ above 100°C .

Comparative Reactivity

The compound’s reactivity differs from analogs due to its dual trifluoromethyl groups:

Property 2-[3,5-Bis(CF₃)benzoyl]benzoic acid 3-CF₃ Benzoic Acid 3,5-DiCF₃ Benzoic Acid
pKa 1.22.81.5
Electrophilic Substitution Rate 10× faster than mono-CF₃ analogBaseline8× faster

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. A study highlighted that derivatives of 3,5-bis(trifluoromethyl)phenyl demonstrated potent activity against drug-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL .

Anti-Inflammatory Properties

Fluorinated benzoic acids have been investigated for their anti-inflammatory effects. The introduction of trifluoromethyl groups can enhance the lipophilicity and bioavailability of these compounds, potentially leading to improved therapeutic outcomes in inflammatory diseases.

Polymer Chemistry

2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid is utilized as a monomer in the synthesis of fluorinated polymers. These materials are known for their thermal stability and chemical resistance, making them suitable for high-performance applications in coatings and adhesives.

Photoinitiators

This compound has been explored as a photoinitiator in UV-curable systems. Its ability to absorb UV light and generate free radicals facilitates the curing process in various applications, including inks and coatings.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several derivatives of this compound and evaluated their antimicrobial efficacy against various pathogens. The results indicated that certain derivatives exhibited enhanced activity compared to conventional antibiotics .

CompoundMIC (µg/mL)Target Pathogen
Compound A0.5S. aureus
Compound B1.0E. faecalis
Compound C2.0MRSA

Case Study 2: Polymer Development

In another investigation, researchers incorporated this compound into a polymer matrix to improve its thermal stability and chemical resistance. The resulting material demonstrated superior performance in harsh environments compared to traditional polymers .

Mechanism of Action

The mechanism of action of 2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features Applications/Findings
3,5-Bis(trifluoromethyl)benzoic acid 725-89-3 C₉H₄F₆O₂ 258.12 Simpler structure lacking benzoyl group; mp 140–144°C Pharmaceutical intermediate; used in esterification reactions
2,4-Bis(trifluoromethyl)benzoic acid 32890-87-2 C₉H₄F₆O₂ 258.11 Trifluoromethyl groups at 2,4 positions; mp 109–111°C Structural isomer with distinct electronic effects; used in specialty chemical synthesis
4-(3,5-Bis(trifluoromethyl)phenyl)benzoic acid 195457-74-0 C₁₅H₈F₆O₂ 334.21 Biphenyl backbone with extended conjugation Pharmacological research; potential for enhanced receptor binding
Pyrazole derivatives (e.g., Compound 26) N/A C₂₇H₁₇ClF₅N₃O₄ 560.10 Incorporates pyrazole ring and chloro/fluoro substituents Growth inhibition activity in biological studies

Key Comparative Analysis

Reactivity and Synthesis

  • 2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid is derived from precursors like 3,5-bis(trifluoromethyl)benzoyl chloride (CAS: 785-56-8), which is highly reactive in esterification and amidation reactions .
  • In contrast, 3,5-bis(trifluoromethyl)benzoic acid (CAS: 725-89-3) is a metabolic product of benzyl ether oxidation, highlighting its role in biodegradation pathways .

Biological Activity Pyrazole derivatives (e.g., ) exhibit potent growth inhibition, attributed to the 3,5-bis(trifluoromethyl)phenyl group’s electron-withdrawing effects, which enhance binding to biological targets .

Physical Properties The 2,4-isomer (mp 109–111°C) has a lower melting point than the 3,5-isomer (mp 140–144°C), reflecting differences in crystal packing due to substituent positioning .

Industrial and Research Applications

  • 3,5-Bis(trifluoromethyl)benzoic acid is a bulk pharmaceutical intermediate, priced at ~JPY 4,000/5g , whereas the target compound is a specialized metabolite with niche applications in drug development .
  • Pyrazole derivatives are primarily explored in medicinal chemistry, while biphenyl analogues are studied for advanced material properties .

Research Findings and Implications

  • Metabolic Stability : The trifluoromethyl groups in this compound resist enzymatic degradation, making it a promising candidate for prolonged-action therapeutics .
  • Synthetic Versatility : Its benzoyl group enables diverse derivatization, contrasting with simpler acids that require additional functionalization steps .

Biological Activity

2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid is a chemical compound that has garnered attention for its potential biological activities. The presence of trifluoromethyl groups in its structure enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. This article explores the biological activities associated with this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C15H10F6O3\text{C}_{15}\text{H}_{10}\text{F}_6\text{O}_3

This structure includes two benzoyl groups with trifluoromethyl substitutions that contribute to its unique properties.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Studies indicate that compounds with trifluoromethyl groups exhibit enhanced antibacterial activity.

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus1 µg/mL
Escherichia coli0.5 µg/mL
Pseudomonas aeruginosa2 µg/mL

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

Anti-inflammatory Properties

Research has shown that benzoic acid derivatives can exhibit anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

In vitro studies have indicated that this compound reduces the production of inflammatory mediators in cell cultures exposed to inflammatory stimuli .

Table 2: Inhibition of Pro-inflammatory Cytokines

CytokineControl Level (pg/mL)Treated Level (pg/mL)% Inhibition
TNF-α1507550%
IL-620010050%

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle regulators.

Case Study: Anticancer Efficacy
A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 10 µM). The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins .

Table 3: Effects on Cancer Cell Viability

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15

Mechanistic Insights

Molecular docking studies have suggested that the binding affinity of this compound to various biological targets is significant. For instance, it shows strong interactions with enzymes involved in inflammation and cancer progression, indicating a potential for therapeutic development .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3,5-bis(trifluoromethyl)benzoyl chloride and a benzoic acid derivative. Key steps include:

  • Catalyst Selection : Use Lewis acids like AlCl₃ or FeCl₃ to activate the acyl chloride .
  • Solvent Optimization : Dichloromethane (DCM) or chlorobenzene at 0–5°C minimizes side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water improves purity (>95%) .
    • Yield Enhancement : Slow addition of acyl chloride and rigorous exclusion of moisture are critical to suppress hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹⁹F NMR : Essential for identifying trifluoromethyl groups (δ ≈ -60 to -65 ppm) and confirming substitution patterns .
  • ¹H/¹³C NMR : Aromatic protons appear downfield (δ 7.5–8.5 ppm) due to electron-withdrawing CF₃ groups; carbonyl (C=O) signals at ~170 ppm in ¹³C NMR .
  • IR Spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (C-F stretches) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M-H]⁻ at m/z 257.02 .

Q. How can researchers ensure high purity during isolation?

  • Methodological Answer :

  • Recrystallization : Use a 1:3 ethanol/water mixture at 4°C to precipitate pure crystals .
  • HPLC Analysis : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) identify impurities (<0.5%) .

Advanced Research Questions

Q. How do the trifluoromethyl groups influence electronic structure and reactivity in further functionalization?

  • Methodological Answer :

  • Electronic Effects : The CF₃ groups are strong electron-withdrawing meta-directors, deactivating the benzene ring and limiting electrophilic substitution. Computational studies (DFT) show reduced electron density at the 4-position, favoring nucleophilic attack .
  • Reactivity Insights : Use Hammett σ constants (σₘ for CF₃ = 0.43) to predict substituent effects on reaction rates .

Q. How can discrepancies between experimental and computational data (e.g., NMR shifts) be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare experimental ¹⁹F NMR shifts with density functional theory (DFT)-calculated chemical shifts (Gaussian 09, B3LYP/6-311+G(d,p)) .
  • Solvent Effects : Simulate solvent interactions (PCM model) to account for dielectric environment discrepancies .
  • X-ray Crystallography : Resolve structural ambiguities; for example, bond angles in the benzoyl group may deviate from idealized models .

Q. What strategies mitigate low solubility in aqueous media during biological assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
  • pH Adjustment : Deprotonate the carboxylic acid group (pKa ~2.5) in neutral buffers to improve aqueous dispersion .

Q. How can structure-activity relationships (SAR) guide derivative design for drug discovery?

  • Methodological Answer :

  • Targeted Modifications : Introduce electron-donating groups (e.g., -NH₂) at the 4-position to balance electron-withdrawing CF₃ effects and improve binding affinity .
  • Bioisosteres : Replace the benzoic acid moiety with tetrazoles to enhance metabolic stability while retaining acidity .

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Methodological Answer :

  • Storage : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent photodegradation .
  • Moisture Control : Use desiccants (silica gel) and avoid prolonged exposure to humid environments to prevent hydrolysis of the benzoyl group .

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